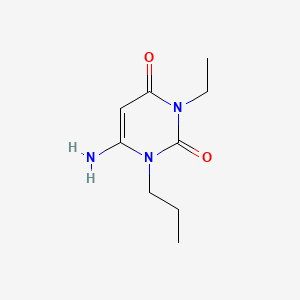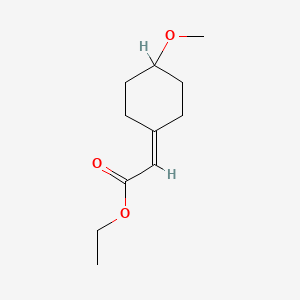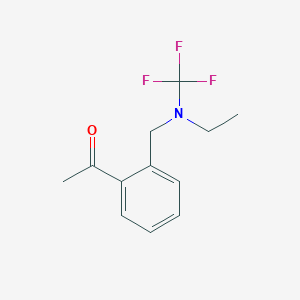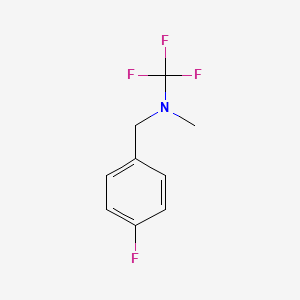
1,1,1-trifluoro-N-(4-fluorobenzyl)-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-N-(4-fluorobenzyl)-N-methylmethanamine is a fluorinated amine compound with significant applications in various scientific fields. Its unique structure, characterized by the presence of trifluoromethyl and fluorobenzyl groups, imparts distinct chemical properties that make it valuable for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1-trifluoro-N-(4-fluorobenzyl)-N-methylmethanamine typically involves the reaction of 4-fluorobenzylamine with trifluoromethylating agents under controlled conditions. Common reagents include trifluoromethyl iodide and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,1-Trifluoro-N-(4-fluorobenzyl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous conditions.
Substitution: Nucleophiles such as halides, thiols; reactions often require catalysts and specific temperature control.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-N-(4-fluorobenzyl)-N-methylmethanamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1,1-trifluoro-N-(4-fluorobenzyl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluorobenzyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological processes, leading to the observed effects.
Comparación Con Compuestos Similares
- 1,1,1-Trifluoro-N-(4-fluorobenzyl)propan-2-amine
- 1,1,1-Trifluoro-N-(4-fluorobenzyl)ethanamine
Comparison: Compared to similar compounds, 1,1,1-trifluoro-N-(4-fluorobenzyl)-N-methylmethanamine exhibits unique properties due to the presence of the methyl group on the amine nitrogen. This structural difference can influence its reactivity, binding affinity, and overall chemical behavior, making it distinct in its applications and effects.
Propiedades
Fórmula molecular |
C9H9F4N |
|---|---|
Peso molecular |
207.17 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-N-[(4-fluorophenyl)methyl]-N-methylmethanamine |
InChI |
InChI=1S/C9H9F4N/c1-14(9(11,12)13)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 |
Clave InChI |
CRKSVDOAKMUIDB-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC=C(C=C1)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


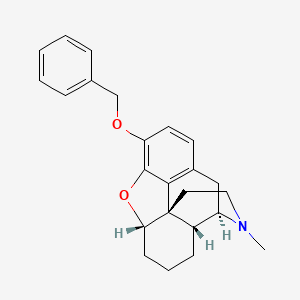
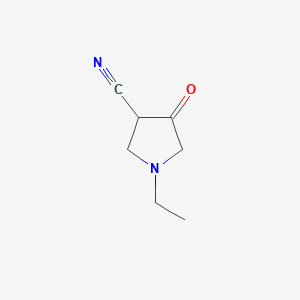
![2-Chloro-5-({[(4-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13952810.png)
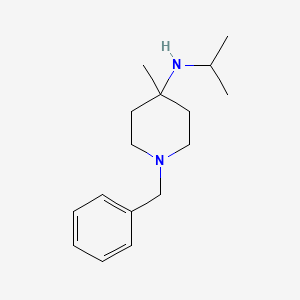
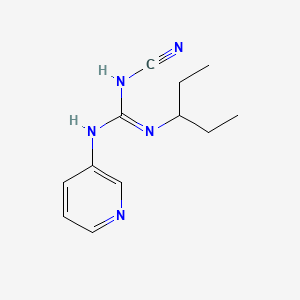
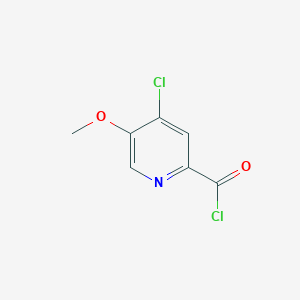
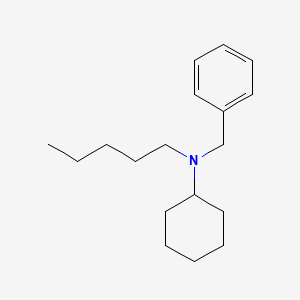
![6H-pyrano[3,2-f][1,3]benzothiazole](/img/structure/B13952839.png)
![4-[(4-Butoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13952841.png)

